molecular formula C19H21NO5S B1426029 Z-Cys(pmeobzl)-OH CAS No. 816446-81-8

Z-Cys(pmeobzl)-OH

Cat. No.: B1426029
CAS No.: 816446-81-8
M. Wt: 375.4 g/mol
InChI Key: ITIVJYICKMMKHE-KRWDZBQOSA-N
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Description

Z-Cys(pmeobzl)-OH, also known as Z-Cysteine p-Methoxybenzyl ester, is a cysteine derivative with a protecting group. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of cysteine with p-methoxybenzyl chloride in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form disulfides.

  • Reduction: The protecting group can be removed by reduction, typically using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: The benzyl group can be substituted with other functional groups depending on the desired application.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for deprotection.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the target functional group.

Major Products Formed:

  • Disulfides: Formed through oxidation reactions.

  • Deprotected Cysteine: Resulting from the reduction of the benzyl protecting group.

  • Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Z-Cys(pmeobzl)-OH is extensively used in scientific research due to its stability and versatility:

  • Peptide Synthesis: It serves as a protecting group for cysteine residues in peptide synthesis, preventing unwanted side reactions.

  • Protein Chemistry: Used in the study of protein structure and function, particularly in the formation of disulfide bonds.

  • Medicinal Chemistry: Employed in the design and synthesis of therapeutic peptides and small molecules.

  • Biomolecular Research: Utilized in the modification of biomolecules for various biochemical assays and studies.

Mechanism of Action

The mechanism by which Z-Cys(pmeobzl)-OH exerts its effects involves its role as a protecting group for cysteine residues:

  • Protecting Group: The p-methoxybenzyl group protects the thiol group of cysteine, preventing oxidation and unwanted reactions.

  • Molecular Targets: The protected cysteine can be selectively deprotected to form free thiol groups, which can then react with other molecules or participate in enzymatic reactions.

  • Pathways Involved: The deprotection and subsequent reactions are crucial in peptide synthesis and protein modification pathways.

Comparison with Similar Compounds

  • Z-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.

  • Z-Cys(Acm)-OH: Cysteine with an acetamidomethyl protecting group.

  • Z-Cys(But)-OH: Cysteine with a tert-butyl protecting group.

Uniqueness:

  • Z-Cys(pmeobzl)-OH is unique due to its stability under various reaction conditions and its ease of deprotection, making it a preferred choice in peptide synthesis and biochemical research.

Properties

IUPAC Name

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIVJYICKMMKHE-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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